molecular formula C7H5FN2 B1403257 5-Fluoro-3-methylpicolinonitrile CAS No. 1261883-35-5

5-Fluoro-3-methylpicolinonitrile

Cat. No.: B1403257
CAS No.: 1261883-35-5
M. Wt: 136.13 g/mol
InChI Key: GMOCCGJYTXVJSR-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylpicolinonitrile is a chemical compound with the molecular formula C7H5FN2. It is a derivative of picolinonitrile, where a fluorine atom is substituted at the 5-position and a methyl group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylpicolinonitrile typically involves the fluorination of 3-methylpicolinonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylpicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted picolinonitriles .

Scientific Research Applications

5-Fluoro-3-methylpicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylpicolinonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methylpicolinonitrile is unique due to the specific combination of fluorine and methyl substitutions on the picolinonitrile core. This combination can enhance its reactivity in certain chemical reactions and potentially improve its biological activity compared to similar compounds .

Biological Activity

5-Fluoro-3-methylpicolinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antimicrobial agent. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a fluorinated derivative of picolinonitrile, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring. The molecular formula is C_7H_6FN_2, and it exhibits properties typical of nitriles, including solubility in organic solvents and stability under various conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. A study conducted on human leukemia cells demonstrated that the compound has a notable cytotoxic effect, with a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range.

Cell LineGI50 (µM)
CCRF-CEM (Leukemia)0.010
HCT-116 (Colon)0.030
UACC-62 (Melanoma)0.012

This table summarizes the cytotoxicity profiles against different cancer cell lines, indicating that this compound is particularly effective against leukemia and melanoma cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. Its mechanism appears to involve disruption of microbial cell membranes, leading to cell death. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibition of DNA synthesis : Similar to other fluorinated compounds, it may interfere with nucleic acid metabolism.
  • Induction of apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antitumor Activity

In a controlled study involving murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported:

  • Tumor Volume Reduction : Average reduction of tumor volume by approximately 45% after treatment over four weeks.
  • Survival Rates : Increased survival rates among treated animals compared to untreated controls.

These findings underscore the potential of this compound as an effective antitumor agent .

Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : MIC values were found to be as low as 1 µg/mL for S. aureus and 2 µg/mL for C. albicans, suggesting potent antimicrobial activity.

Properties

IUPAC Name

5-fluoro-3-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOCCGJYTXVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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